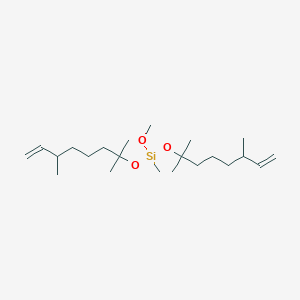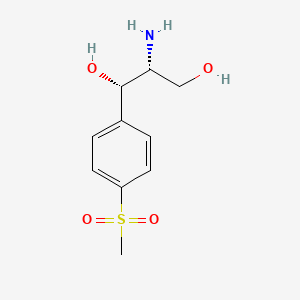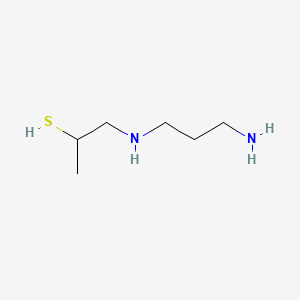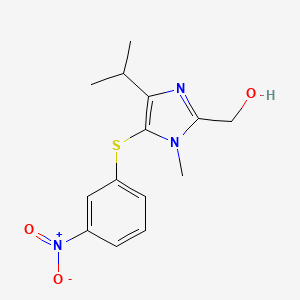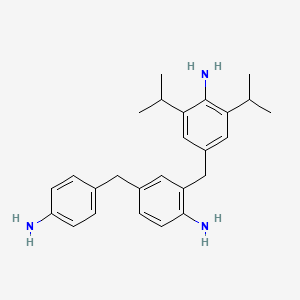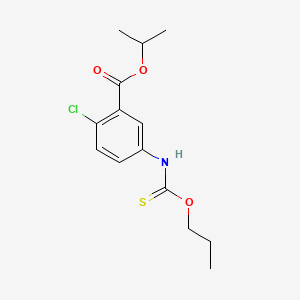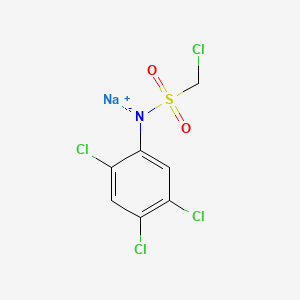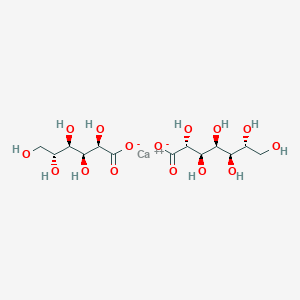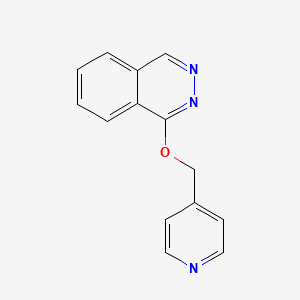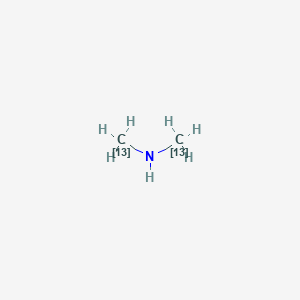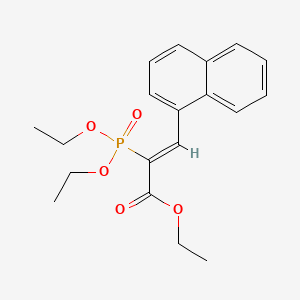
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a naphthyl group attached to an acrylate moiety, which is further substituted with a diethoxyphosphoryl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite in the presence of a base, followed by the introduction of the naphthyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.
Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonate esters and substituted acrylates, which can be further utilized in different chemical applications.
科学研究应用
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. The diethoxyphosphoryl group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects.
相似化合物的比较
- Ethyl 2-(diethoxyphosphoryl)-3-phenylacrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(2-naphthyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
Comparison: Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate is unique due to the presence of the 1-naphthyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
13507-51-2 |
|---|---|
分子式 |
C19H23O5P |
分子量 |
362.4 g/mol |
IUPAC 名称 |
ethyl (Z)-2-diethoxyphosphoryl-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C19H23O5P/c1-4-22-19(20)18(25(21,23-5-2)24-6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-14H,4-6H2,1-3H3/b18-14- |
InChI 键 |
UXIVPFUAIKXJLT-JXAWBTAJSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/P(=O)(OCC)OCC |
规范 SMILES |
CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)P(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


